N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
説明
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、ピラゾロ[1,5-a]ピリミジンファミリーに属するヘテロ環式化合物です。これらの化合物は、さまざまな生物学的活性で知られており、潜在的な治療用途のために広く研究されています。
特性
分子式 |
C22H22N4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 |
InChIキー |
PHHCEVCHHCOBBT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、適切な触媒と溶媒の存在下で、4-エチルフェニルヒドラジンと3,5-ジメチル-2-フェニルピラゾール-4-カルバルデヒドを反応させることです。反応は通常、環化プロセスを促進するために高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、反応条件(温度、圧力、触媒濃度など)の最適化は、大規模合成にとって重要です。
化学反応の分析
科学研究の応用
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、次のようなさまざまな科学研究の応用について研究されてきました。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用について調査されています。
工業: 特定の電子または光学的特性を備えた新素材の開発に使用されます。
科学的研究の応用
Anticancer Activity
Research indicates that N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These values suggest a promising potential for this compound as a lead in anticancer drug development .
Antiviral Properties
Preliminary studies have shown that this compound may possess antiviral activity. It has been suggested that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication by targeting specific viral enzymes or pathways involved in the infection process .
Anti-inflammatory Effects
The structure of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine hints at potential anti-inflammatory properties. It may modulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study conducted on A549 lung cancer cells, treatment with N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza virus strains. In vitro assays demonstrated that it inhibited viral replication significantly at concentrations similar to those effective against cancer cells.
作用機序
類似の化合物との比較
類似の化合物
チエノ[3,2-d]ピリミジン: さまざまな生物学的活性で知られており、同様の用途で使用されています。
ピラゾロ[1,5-a]ピリミジン-7-オン: 抗炎症作用と抗がん作用について研究されています。
1,6,8-トリ置換テトラヒドロ-2H-ピラジノ[1,2-a]ピリミジン-4,7-ジオン: NF-κB阻害効果について調査されています。
独自性
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、4-エチルフェニル基の存在と3,5-ジメチル置換パターンなど、特定の構造的特徴のために際立っています。これらの構造的特徴は、その独自の生物学的活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in similar applications.
Pyrazolo[1,5-a]pyrimidin-7-ones: Studied for their anti-inflammatory and anticancer properties.
1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones: Investigated for their NF-κB inhibitory effects.
Uniqueness
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features, such as the presence of the 4-ethylphenyl group and the 3,5-dimethyl substitution pattern. These structural characteristics contribute to its unique biological activities and potential therapeutic applications.
生物活性
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The structural formula of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is represented as follows:
This compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays using MDA-MB-231 (human breast cancer) cells demonstrated that certain derivatives exhibited significant growth inhibition. However, specific data for N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine's efficacy remains limited. The compound's potential was assessed using the MTT assay, which measures cell viability after treatment with various concentrations over 72 hours .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo... | TBD | MDA-MB-231 |
| Other Pyrazolo Derivative 1 | 15.3 | MCF-7 |
| Other Pyrazolo Derivative 2 | TBD | A549 |
The mechanism by which N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been shown to interact with various kinases, including those involved in the PI3K/Akt pathway .
Antibacterial and Antibiofilm Activities
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated antibacterial and antibiofilm activities. A study synthesized several derivatives and tested their efficacy against bacterial strains. The results indicated that some compounds exhibited significant inhibition of biofilm formation and bacterial growth .
Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo... | TBD | Staphylococcus aureus |
| Other Pyrazolo Derivative 1 | 32 µg/mL | Escherichia coli |
| Other Pyrazolo Derivative 2 | TBD | Pseudomonas aeruginosa |
Case Studies
In a notable case study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, researchers evaluated their biological activity against multiple cancer cell lines and bacterial strains. The findings suggested that while some compounds demonstrated promising anticancer activity through apoptosis induction and cell cycle arrest, others were particularly effective against biofilm-forming bacteria .
Q & A
Q. What are the validated synthetic routes for N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones) followed by functionalization at position 6. For example:
Core formation : Cyclization of 3-amino-4,5-dimethylpyrazole with a β-diketone derivative under reflux in ethanol or acetic acid yields the pyrazolo[1,5-a]pyrimidine core .
Substitution at position 7 : Reacting the core with N-(4-ethylphenyl)amine under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours).
Optimization strategies :
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals based on substituent effects. For example:
- IR spectroscopy : Confirm amine groups via N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₂₃H₂₅N₅, ~383.5 g/mol).
Q. What preliminary assays are recommended to evaluate its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In vitro enzyme inhibition :
- Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control.
- Measure IC₅₀ values via dose-response curves (concentration range: 0.1–100 μM) .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a reference .
Advanced Research Questions
Q. How can mechanistic studies (e.g., molecular docking) clarify its interaction with enzyme targets like acetylcholinesterase?
Methodological Answer:
- Molecular docking :
- Use software (AutoDock Vina, Schrödinger) to model binding modes.
- Prioritize interactions with catalytic triad residues (e.g., Ser203, His447 in acetylcholinesterase) .
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Validate binding hypotheses by mutating key residues and measuring activity changes.
Q. What pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) should be assessed for therapeutic potential?
Methodological Answer:
- In vitro ADME :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .
- In vivo studies :
- Measure plasma half-life (t₁/₂) and AUC in rodent models.
- Assess brain penetration via brain-to-plasma ratio after intravenous administration .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modify substituents :
- Evaluate analogs : Synthesize derivatives with pyridine or triazole rings instead of phenyl groups and compare IC₅₀ values .
- QSAR modeling : Use computational tools (e.g., MOE) to correlate structural descriptors (logP, polar surface area) with activity .
Data Contradictions and Validation
Q. How should discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Standardize assays : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine erythrocyte acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
- Replicate studies : Perform dose-response curves in triplicate across independent labs.
- Control for purity : Confirm compound integrity via HPLC (>95% purity) before testing .
Q. What experimental controls are critical when assessing its cytotoxicity to avoid false positives?
Methodological Answer:
- Solvent controls : Use DMSO concentrations ≤0.1% to rule out solvent toxicity.
- Cell viability controls : Include untreated cells and reference compounds (e.g., doxorubicin) in parallel assays.
- Off-target effects : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Methodological Gaps and Future Directions
Q. What advanced characterization techniques (e.g., X-ray crystallography) could resolve uncertainties in its binding mode?
Methodological Answer:
- Co-crystallization : Grow crystals of the compound bound to its target enzyme for X-ray diffraction (resolution ≤2.0 Å).
- Cryo-EM : Use single-particle analysis for large enzyme complexes .
Q. How can in silico toxicity prediction tools improve safety profiling during early development?
Methodological Answer:
- Software tools : Apply Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity.
- Mitigate risks : Modify structural alerts (e.g., nitro groups) flagged by predictive models .
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